molecular formula C11H16N2O2 B2583554 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid CAS No. 1551466-93-3

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid

Cat. No.: B2583554
CAS No.: 1551466-93-3
M. Wt: 208.261
InChI Key: QLVCWRUHHOAYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid is an organic compound with the molecular formula C11H16N2O2 It features a cyclopropyl group attached to a pyrazole ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrazole moieties play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyclopropyl-1H-pyrazol-1-yl)butanoic acid
  • 2-(3-Cyclopropyl-1H-pyrazol-1-yl)hexanoic acid
  • 2-(3-Cyclopropyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-10(11(14)15)13-7-6-9(12-13)8-4-5-8/h6-8,10H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVCWRUHHOAYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.